4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine” has been reported in the literature . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated them for antioxidant activity .Molecular Structure Analysis
The molecular structure of “this compound” is based on a piperidine ring, which is a six-membered ring with one nitrogen atom. The indenyl group is a fused ring system, which is attached to the piperidine ring via an oxygen atom.Scientific Research Applications
Bioavailability Enhancers and Athletic Performance
Piperidine derivatives, like those found in black pepper, have been studied for their bioavailability-enhancing properties. A study on the impact of black pepper in physically active individuals highlights its ability to improve the absorption of iron (Fe), which is crucial for athletic performance. This suggests potential applications in dietary supplements for athletes to maintain Fe stores, essential for oxygen transport and utilization during endurance sports (Fernández-Lázaro et al., 2020).
Neuropharmacology
Research on piperidine derivatives has explored their role in neurological conditions. For instance, certain piperidine compounds have been associated with Parkinsonism following illicit drug use, demonstrating the significance of understanding the neurotoxic potential of piperidine-related substances (Langston et al., 1983). Additionally, the effects of piperidine on growth hormone secretion during sleep and insulin-induced conditions were examined, indicating its influence on endocrine functions and potential therapeutic applications (Mendelson et al., 1981).
Metabolism and Pharmacokinetics
Studies on the metabolism and disposition of compounds like SB-649868, an orexin receptor antagonist, and venetoclax, a B-cell lymphoma-2 inhibitor, provide insight into the complex pharmacokinetic profiles of piperidine derivatives. These studies highlight the extensive metabolism these compounds undergo, with implications for their therapeutic use and side effect management (Renzulli et al., 2011); (Liu et al., 2017).
Allergic Contact Dermatitis
A case study of allergic contact dermatitis due to an insect repellent containing a piperidine derivative underscores the importance of understanding the allergenic potential of these compounds in consumer products (Corazza et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein targets .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular levels .
Action Environment
Similar compounds have been shown to be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with certain transcription factors can lead to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yloxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-13-11(3-1)5-6-14(13)16-12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGVHXGJTWAURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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